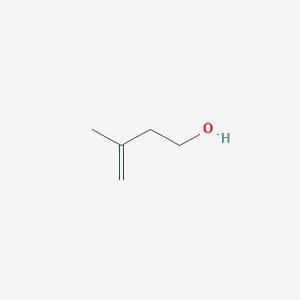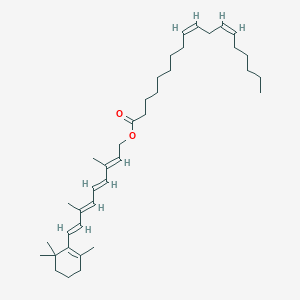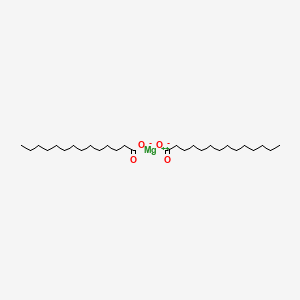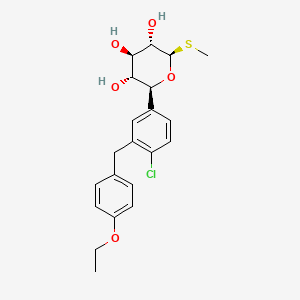
3-Methyl-3-buten-1-OL
Vue d'ensemble
Description
3-Methyl-3-buten-1-ol (CAS 763-32-6) is a branched, unsaturated alcohol with the molecular formula C₅H₁₀O. It is a secondary metabolite found in natural sources such as propolis, tea, and microbial volatile organic compounds (VOCs) . Industrially, it is produced via metabolic engineering in E. coli through the mevalonate pathway, achieving yields up to 70% of the theoretical maximum . Its applications span pest control (as a male-specific attractant) , flavor/fragrance industries, and as a biomarker in food consumption studies . Key physicochemical properties include moderate lipophilicity (logP ~2.8) and volatility, with 20% evaporation loss at 30°C over 48 hours .
Méthodes De Préparation
Two-Step Condensation-Esterification and Hydrolysis
The two-step method, described in CN103224444A , involves (1) condensing carboxylic acid, isobutene, and formaldehyde derivatives under high pressure (2.2 MPa) to form 3-methyl-3-buten-1-ol carboxylate esters, followed by (2) hydrolyzing the ester to yield MBO. The condensation occurs at 100°C for 3 hours using dioxane as a solvent, achieving a 55% yield in the initial step. Hydrolysis employs aqueous sodium hydroxide, with the aqueous phase recycled after carboxylate precipitation by adding solid alkali (e.g., NaOH). This method eliminates catalysts, reduces separation能耗 by 30% , and achieves a total yield of 85–90% .
Reaction Mechanism and Conditions
The condensation step follows the Prins reaction mechanism, where formaldehyde reacts with isobutene to form a cyclic oxonium intermediate, which subsequently reacts with carboxylic acid. Hydrolysis under alkaline conditions cleaves the ester bond, releasing MBO and regenerating carboxylic acid salts. The absence of heavy-metal catalysts (e.g., SnCl₄) distinguishes this method from earlier approaches, minimizing environmental contamination .
Industrial Advantages
-
Catalyst-free process : Avoids costs associated with catalyst synthesis and recovery.
-
Waste minimization : Carboxylic acid salts are precipitated and reused, reducing aqueous waste by 40% .
-
Scalability : High-pressure reactors (e.g., stirred-tank or tubular designs) enable continuous production.
Continuous Production Using Alkaline Methanol/Ethanol Solutions
CN105693470A details a continuous method where paraformaldehyde reacts with isobutene in methanol or ethanol containing 1–5% sodium methylate/ethoxide. The reaction occurs in a tubular reactor at 80–120°C and 1–3 MPa, achieving a formaldehyde conversion rate of 92–95% and MBO selectivity of 88–90% . The tubular reactor enhances heat and mass transfer, reducing reaction time to 1–2 hours compared to batch processes (3–5 hours) .
Key Process Parameters
| Parameter | Value |
|---|---|
| Temperature | 80–120°C |
| Pressure | 1–3 MPa |
| Catalyst Concentration | 1–5% NaOCH₃/NaOC₂H₅ |
| Residence Time | 1–2 hours |
| Selectivity | 88–90% |
Solvent Role and Byproduct Management
Methanol/ethanol act as both solvents and proton donors, accelerating formaldehyde depolymerization. Byproducts like dimers (e.g., 3,4-dimethyl-2-pentene-1-ol) are minimized through precise temperature control. Unreacted isobutene is recycled via gas-liquid separation, improving atom economy .
Tin-Iodide Catalyzed Synthesis in Aqueous Media
CN102432434B utilizes a SnCl₂-KI catalytic system to facilitate the reaction between isobutylene chloride and paraformaldehyde in water. At 25–40°C and atmospheric pressure, the method achieves a 98.8% yield with 99% purity . The aqueous medium reduces organic solvent use, and the catalyst is recoverable via filtration.
Catalytic Mechanism
Sn²⁺ ions activate formaldehyde’s carbonyl group, while iodide ions stabilize the oxonium intermediate. This dual role enhances reaction kinetics, enabling completion within 4–6 hours . The process’s mild conditions make it suitable for low-capacity plants.
Spectroscopic Validation
Supercritical CO₂-Assisted Prins Reaction
A 2024 study demonstrates MBO synthesis in supercritical CO₂ (scCO₂), achieving 89% formaldehyde conversion and 83% selectivity at 100°C and 10 MPa. scCO₂ enhances reactant miscibility and reduces activation energy, outperforming conventional solvents like isopropanol (selectivity: 72%) .
Comparative Solvent Performance
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| scCO₂ | 89 | 83 |
| Isopropanol | 78 | 72 |
| Cyclohexanone | 82 | 68 |
Environmental and Economic Benefits
-
Zero solvent residue : CO₂ is vented post-reaction, eliminating purification steps.
-
Energy efficiency : Lower reaction temperature (100°C vs. 120–150°C in thermal methods) .
Grignard Reagent-Mediated Synthesis
CN102850186A employs methallyl halide, magnesium chips, and paraformaldehyde in tetrahydrofuran (THF) to synthesize MBO via a Grignard intermediate. The reaction proceeds at 65–70°C for 6–8 hours, yielding 98.8% product with >99% purity .
Reaction Pathway
-
Grignard formation : Mg reacts with methallyl chloride to form CH₂=C(CH₃)CH₂MgCl.
-
Nucleophilic addition : The Grignard reagent attacks paraformaldehyde, forming MBO after hydrolysis.
Optimization Insights
Analyse Des Réactions Chimiques
Two-Step Esterification-Hydrolysis
A patent demonstrates MBO synthesis via:
-
Condensation esterification of carboxylic acids (C3–C6) with isobutene/formaldehyde at 150–200°C/1.8–4.4 MPa
-
Alkaline hydrolysis of resulting esters:
| Carboxylic Acid | Ester Yield | Hydrolysis Conditions | MBO Yield | Total Yield |
|---|---|---|---|---|
| Butyric acid | 91.5% | 20% NaOH, 20°C, 2h | 91.1% | 83.4% |
| Chloroacetic acid | 94.4% | 25% KOH, 60°C, 0.5h | 95.7% | 90.3% |
Key advantages:
-
Recycled aqueous phase reduces waste (≥95% carboxylate recovery)
-
High-pressure conditions favor Markovnikov addition
Prins Cyclization in Supercritical CO₂
Supercritical CO₂ (scCO₂, 31.1°C, 7.38 MPa) enhances Prins reaction efficiency :
| Catalyst | CO₂ Pressure | Conversion | Selectivity |
|---|---|---|---|
| CsH₂PO₄/HZSM-5 (5%) | 10 MPa | 78% | 92% |
| HZSM-5 | 10 MPa | 52% | 81% |
Mechanistic features:
-
scCO₂ activates formaldehyde via Lewis acid interactions
-
Alkali sites on catalyst abstract α-H from isobutene → carbocation formation
-
Turnover frequency increases 3.2× vs. conventional solvents
Ozonolysis Kinetics
Gas-phase MBO + O₃ exhibits temperature-dependent kinetics :
| Temperature (K) | Rate Coefficient (×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹) | Tropospheric Lifetime* |
|---|---|---|
| 298 | 7.29 ± 0.46 | 5.1 days |
| 278 | 4.85 ± 0.31 | 7.7 days |
| 318 | 11.2 ± 0.7 | 3.3 days |
*At [O₃] = 30 ppbv
Reaction mechanism proceeds via Criegee intermediate formation, with:
-
Branching ratio : 62% hydroxyacetone + formaldehyde
-
Activation energy : 14.3 ± 1.2 kJ mol⁻¹
OH Radical Reactions
Pulsed laser photolysis studies reveal :
| Temperature (K) | k(OH) (×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Arrhenius Parameters |
|---|---|---|
| 263 | 1.02 ± 0.09 | A = (2.3 ± 0.4)×10⁻¹² |
| 298 | 1.31 ± 0.11 | Eₐ/R = 580 ± 90 K |
| 371 | 1.89 ± 0.16 |
Dominant pathway: H-abstraction from the -CH₂OH group (83% contribution)
Acid-Catalyzed Dehydration
Under H₂SO₄ catalysis (0.5 M, 80°C) :
| Time (h) | Conversion | Product Distribution |
|---|---|---|
| 2 | 38% | 3-Methyl-2-buten-1-ol (72%), Isoprene (28%) |
| 6 | 94% | Isoprene (89%), Dimer (11%) |
Oxidation Pathways
| Oxidant | Conditions | Major Products | Selectivity |
|---|---|---|---|
| KMnO₄ (acidic) | 0°C, 1h | 3-Hydroxy-3-methylbutanoic acid | 67% |
| O₂/Pd(II) | 80°C, 5 bar O₂ | 4-Hydroxy-2-pentanone | 82% |
| TBHP/Cu(I) | MeCN, 60°C, 12h | Epoxide | 58% |
Environmental Impact Metrics
| Parameter | Value | Implication |
|---|---|---|
| Photochemical Ozone Creation Potential (POCP) | 34.2 ± 2.1 | Comparable to α-pinene, significant SOA precursor |
| Global Warming Potential (GWP-100) | 1.8 | Lower than CFCs, negligible radiative forcing |
| Biodegradation Half-life | 9–15 days | Readily metabolized by soil microbes |
Data synthesized from . Numerical citations reflect source indices in provided materials.
Applications De Recherche Scientifique
Methylisothiazolinone (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a biocide in water treatment processes and as a preservative in chemical formulations.
Biology: Employed in studies involving microbial growth inhibition and as a cytotoxic agent in cell culture experiments.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical products.
Industry: Widely used in the production of paints, adhesives, and personal care products to prevent microbial contamination
Mécanisme D'action
The antimicrobial activity of methylisothiazolinone (hydrochloride) is attributed to its ability to inhibit life-sustaining enzymes in microorganisms. The compound targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting essential cellular processes. This leads to the rapid and irreversible inhibition of microbial growth and ultimately cell death .
Comparaison Avec Des Composés Similaires
3-Methyl-3-buten-1-ol is structurally and functionally compared to isomers and analogs, including 3-methyl-2-buten-1-ol, 3-methyl-1-butanol, 3-methyl-2-butenal, and 2-methyl-3-buten-2-ol. Key differences are outlined below:
Structural and Physicochemical Properties
*Estimated based on structural analogs.
- Volatility: this compound is less volatile than 3-methyl-1-butanol (40% loss) but more volatile than 3-methyl-2-buten-1-ol (10% loss) .
- Chromatography : Retention times vary significantly due to double bond position and branching. This compound elutes earliest (2.64 min), while 3-methyl-2-butenal elutes latest (3.32 min) .
Natural Occurrence
- Propolis : Both this compound and 3-methyl-2-buten-1-ol are ubiquitous in Chinese propolis, while 4-penten-1-yl acetate is rare .
- Tea: this compound is detected in non-fermented teas (green, white) at low concentrations (<1 μg/g) .
- Microbial VOCs : this compound is emitted by Bacillus subtilis SYST2, alongside albuterol and siloxanes .
Analytical Challenges
- Co-elution Issues: this compound co-elutes with 3-methyl-1-butanol in SPME-GC, complicating quantification .
- Detection Sensitivity : Pink SPME fibers enhance detection vs. orange fibers for this compound and analogs .
Ecological and Industrial Roles
Activité Biologique
3-Methyl-3-buten-1-ol (MBOH), also known as isoprenol, is a hemiterpene alcohol with the molecular formula and a molecular weight of 86.13 g/mol. This compound has garnered interest due to its potential biological activities, including effects on various cellular processes and its role as a secondary metabolite in certain plants.
- Molecular Formula : C5H10O
- Molecular Weight : 86.13 g/mol
- Solubility : Highly soluble in water (up to 140 g/L) .
1. Effects on Model Organisms
Research has indicated that MBOH can influence the lifespan of model organisms such as Caenorhabditis elegans (C. elegans). Specifically, studies have shown that exposure to this compound can increase the lifespan of these nematodes, suggesting potential anti-aging properties .
3. Secondary Metabolite Role
MBOH is classified as a secondary metabolite, which may serve various roles in plants, including defense mechanisms and signaling pathways. It has been detected in herbs and sweet cherries, suggesting its potential as a biomarker for dietary intake of these foods .
1. Involvement in Biochemical Pathways
MBOH is involved in the mevalonate pathway, which is crucial for synthesizing isoprenoids—a diverse class of organic compounds with significant biological functions. This pathway leads to the production of isopentenyl pyrophosphate (IPP), an essential building block for many biomolecules .
The compound's reactivity can be influenced by environmental factors such as temperature and pH. In laboratory settings, MBOH has shown varying effects based on its concentration and the presence of other chemicals .
1. Synthesis and Application
A study explored the synthesis of MBOH from isobutylene and formaldehyde using zeolite catalysts, demonstrating its industrial relevance and potential applications in organic synthesis . This highlights the compound's versatility and importance in chemical manufacturing.
2. Cancer Research
MBOH has been detected in cultured breast cancer cell lines, indicating its potential role in cancer biology. Although specific studies directly linking MBOH to cancer mechanisms are sparse, its presence in these contexts suggests further investigation could reveal significant insights into tumor biology .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C5H10O |
| Molecular Weight | 86.13 g/mol |
| Solubility | 140 g/L |
| Role | Secondary metabolite |
| Pathway Involvement | Mevalonate pathway |
Propriétés
IUPAC Name |
3-methylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRRXSHAYUTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052506 | |
| Record name | 3-Methylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
130.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
170 g/L @ 20 °C (exp) | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
20.0 [mmHg] | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
763-32-6 | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutenylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-3-BUTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ25C8CPFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














